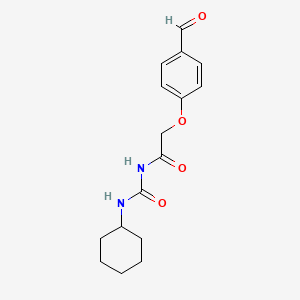
N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide, also known as CFPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide is not fully understood, but it is believed to act through various pathways depending on the application. In medicine, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurological disorders.
In agriculture, this compound has been shown to inhibit the activity of certain enzymes involved in plant growth and development, leading to its potential use as a herbicide and growth regulator. It has also been shown to enhance the production of plant secondary metabolites, which may contribute to its potential use in the food and pharmaceutical industries.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the application. In medicine, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In agriculture, this compound has been shown to inhibit the growth of weeds and regulate plant growth. It has also been shown to enhance the production of plant secondary metabolites, which can have various health benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide has several advantages for use in lab experiments, including its high purity and yield, its ability to act through multiple pathways, and its potential applications in various fields. However, this compound also has some limitations, including its relatively high cost and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide, including investigating its potential applications in medicine, agriculture, and materials science. In medicine, further research is needed to fully understand its mechanism of action and to develop more effective treatments for cancer and neurological disorders. In agriculture, further research is needed to optimize its use as a herbicide and growth regulator, and to explore its potential applications in enhancing plant secondary metabolite production. In materials science, further research is needed to explore its potential use as a building block for the synthesis of novel materials with unique properties.
Métodos De Síntesis
N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide can be synthesized through a multistep process that involves the reaction of 4-formylphenol with chloroacetyl chloride to produce 2-(4-formylphenoxy)acetyl chloride. This intermediate is then reacted with cyclohexylamine to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable candidate for scientific research.
Aplicaciones Científicas De Investigación
N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide has been investigated for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been studied for its anticancer properties and its ability to inhibit the growth of cancer cells. It has also been investigated for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
In agriculture, this compound has been studied for its potential use as a herbicide and as a growth regulator for plants. It has also been investigated for its ability to enhance the production of plant secondary metabolites, which can have various applications in the food and pharmaceutical industries.
In materials science, this compound has been studied for its potential use as a building block for the synthesis of novel materials with unique properties. It has also been investigated for its ability to act as a surfactant in various applications, including oil recovery and wastewater treatment.
Propiedades
IUPAC Name |
N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-10-12-6-8-14(9-7-12)22-11-15(20)18-16(21)17-13-4-2-1-3-5-13/h6-10,13H,1-5,11H2,(H2,17,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSSPYVZIDRHPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



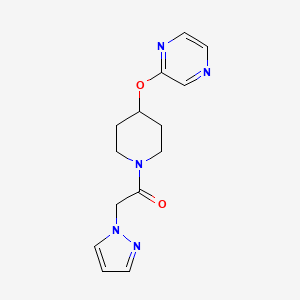
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(2-thienyl)methanone](/img/structure/B2396084.png)
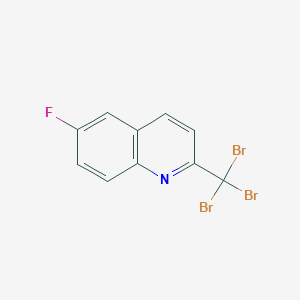


![(E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine](/img/structure/B2396091.png)
![(3,3-Difluorocyclobutyl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2396094.png)
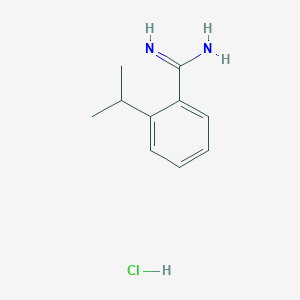
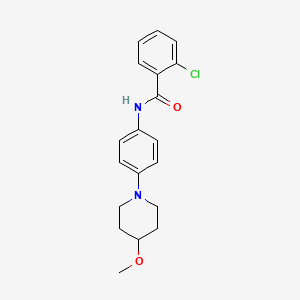
![1-(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2396099.png)
![2-Ethyl-5-((2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2396101.png)
